2,4-Dibromo-N-(3-fluorobenzyl)aniline
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H10Br2FN |
|---|---|
Molecular Weight |
359.03 g/mol |
IUPAC Name |
2,4-dibromo-N-[(3-fluorophenyl)methyl]aniline |
InChI |
InChI=1S/C13H10Br2FN/c14-10-4-5-13(12(15)7-10)17-8-9-2-1-3-11(16)6-9/h1-7,17H,8H2 |
InChI Key |
BGTQJNAPVVUHJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNC2=C(C=C(C=C2)Br)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2,4 Dibromo N 3 Fluorobenzyl Aniline and Analogous Structures
Strategies for the Construction of the 2,4-Dibromoaniline (B146533) Moiety
The primary challenge in synthesizing 2,4-dibromoaniline lies in achieving the desired regioselectivity. The powerful activating and ortho, para-directing nature of the amino group in aniline (B41778) often leads to mixtures of products or over-halogenation. Consequently, a range of methodologies have been developed to control the bromination process.
Controlling the position of bromine substitution on the aniline ring is critical for the synthesis of specific isomers like 2,4-dibromoaniline. Research has explored classical electrophilic substitution, metal-catalyzed reactions, directed C-H activation, and metal-free alternatives to achieve this selectivity.
The amino (-NH₂) group in aniline is a potent activating group that strongly directs incoming electrophiles to the ortho and para positions. allen.inbyjus.com Due to this high reactivity, the direct reaction of aniline with bromine water at room temperature does not yield a specific mono- or di-brominated product but instead results in the immediate formation of a white precipitate of 2,4,6-tribromoaniline (B120722). allen.inncert.nic.invedantu.com
The choice of solvent also plays a significant role in the regioselectivity of electrophilic bromination, particularly for anilines already bearing substituents. lookchem.com Studies on meta-substituted anilines using N-bromosuccinimide (NBS) have shown that the reaction's outcome is markedly dependent on the polarity of the reaction medium. lookchem.com In polar solvents like DMF or DMSO, the reaction can be highly selective, whereas non-polar solvents may yield different isomer ratios. lookchem.com This solvent effect can be exploited to tune the bromination reaction to favor the desired isomer. lookchem.com
| Substrate | Brominating Agent/Conditions | Product(s) | Selectivity Issue |
| Aniline | Bromine Water | 2,4,6-Tribromoaniline | High reactivity leads to over-bromination. allen.inncert.nic.in |
| Acetanilide (B955) | Bromine | para-Bromoacetanilide | Protection reduces reactivity, allowing for controlled mono-bromination, primarily at the sterically favored para position. makingmolecules.com |
| meta-Substituted Anilines | N-Bromosuccinimide (NBS) | Mixture of isomers | Regioselectivity is highly dependent on solvent polarity. lookchem.com |
Transition metal catalysis offers a powerful alternative to classical methods, often providing improved regioselectivity and milder reaction conditions. tandfonline.com Copper-mediated approaches have been particularly effective for the bromination of anilines. The use of copper(II) bromide (CuBr₂) can achieve high yields and excellent regioselectivity for para-bromination on a variety of unprotected aniline derivatives. beilstein-journals.orgnih.govresearchgate.net
A significant advancement in this area is the use of ionic liquids as solvents, which can enhance the efficiency of the copper-catalyzed reaction. beilstein-journals.orgnih.gov This system avoids the need for supplementary oxygen or hazardous gaseous HCl, offering a safer and more environmentally benign protocol compared to some traditional methods. beilstein-journals.orgnih.gov The reaction is believed to proceed through the oxidation of aniline by Cu(II), followed by the addition of the bromide. beilstein-journals.orgresearchgate.net Copper-catalyzed systems have demonstrated broad substrate scope, successfully brominating anilines with various electron-donating and electron-withdrawing groups at the ortho and meta positions. researchgate.net
In a study utilizing CuBr₂ in an ionic liquid, various substituted anilines were selectively brominated at the para position with high isolated yields, as shown in the table below. researchgate.net
| Aniline Substrate | Reaction Time | Yield of para-Bromo Product |
| 2-Methylaniline | 1 h | 95% |
| 2-Methoxyaniline | 1 h | 95% |
| 3-Fluoroaniline | 10 min | 90% |
| 3-Trifluoromethylaniline | 1 h | 93% |
| 2-Nitroaniline | 3 h | 88% |
While classical and many copper-catalyzed methods favor ortho and para substitution, directed C-H activation strategies have emerged to access less electronically favored positions. An unprecedented development in this field is the palladium(II)-catalyzed meta-C–H bromination of aniline derivatives. nih.govbohrium.comscispace.com This approach overcomes the inherent ortho/para selectivity dictated by the electron-rich nature of anilines. nih.govresearchgate.netrsc.org
The reaction typically employs a removable directing group (DG), such as a nitrile-based group, which positions the palladium catalyst in proximity to the meta C-H bonds. nih.govrsc.orgresearchgate.net Using a brominating agent like N-bromophthalimide (NBP), the reaction proceeds with high meta-selectivity. nih.govbohrium.comscispace.com The addition of acid additives has been found to be crucial for the success of this transformation. nih.govbohrium.comresearchgate.net This methodology tolerates a broad range of substrates with diverse substitution patterns, including those already containing fluoro, chloro, or bromo groups, providing a straightforward route to highly substituted anilines that are difficult to access through conventional means. nih.govrsc.org
The scope of this palladium-catalyzed meta-bromination is extensive, as demonstrated by the successful reaction of various substituted aniline carbamates. nih.govrsc.org
| Substituent on Aniline Carbamate | Position of Substituent | Yield of meta-Bromo Product |
| Methyl | ortho | 65% rsc.org |
| Fluoro | ortho | 75% rsc.org |
| Methoxy | meta | 68% rsc.org |
| Fluoro | para | 72% rsc.org |
| Chloro | para | 65% rsc.org |
To address the environmental and cost concerns associated with transition metal catalysts, several modern metal-free bromination protocols have been developed. One such method is an aerobic oxidative bromination that uses hydrobromic acid as the bromine source, molecular oxygen as the terminal oxidant, and a recyclable 2-methylpyridinium nitrate (B79036) ionic liquid as the catalyst. bohrium.comresearchgate.net This system demonstrates good efficiency and atom economy, converting various aniline derivatives into their bromo-compounds in good yields. bohrium.com Dibromination can be achieved by simply increasing the amount of hydrobromic acid. bohrium.com
Another innovative metal-free approach is a one-pot conversion analogous to the Sandmeyer reaction. nih.govorganic-chemistry.orgacs.org This method involves the diazotization of anilines followed by halogen abstraction from a source such as bromotrichloromethane (B165885) (BrCCl₃). nih.govorganic-chemistry.org The reaction proceeds under mild, weakly acidic conditions, is insensitive to moisture and air, and avoids the need to isolate diazonium salts. nih.govacs.org Mechanistic studies, including DFT calculations, suggest the reaction proceeds via an Sᵣₙ1-like pathway involving aryl radicals that abstract a halogen atom. nih.govorganic-chemistry.org This transformation is particularly effective for anilines bearing electron-withdrawing groups. organic-chemistry.org
| Method | Reagents | Key Features |
| Aerobic Oxidative Bromination | HBr, O₂, 2-methylpyridinium nitrate (catalyst) | Metal-free, uses air as oxidant, recyclable catalyst. bohrium.comresearchgate.net |
| Sandmeyer-Type Halogen Abstraction | NaNO₂, BrCCl₃, HOAc | Metal-free, one-pot, no isolation of diazonium salts, short reaction times. nih.govorganic-chemistry.org |
Understanding the underlying mechanisms and thermodynamics of aniline bromination is essential for optimizing reaction conditions and predicting outcomes. The classical electrophilic aromatic substitution is understood to proceed via a stepwise mechanism involving the formation of a sigma complex (arenium ion). lookchem.com
Thermochemical studies have been conducted to measure the enthalpies of bromination for aniline and its bromo-derivatives. royalholloway.ac.uk Using an isoperibol calorimeter, the enthalpies of reaction for the bromination of aniline, 2-bromoaniline, 4-bromoaniline, and 2,4-dibromoaniline to form 2,4,6-tribromoaniline in aqueous solution were determined. royalholloway.ac.uk These measurements provide fundamental data that can be used to derive the standard enthalpies of formation for these important compounds. royalholloway.ac.uk
| Compound | Standard Enthalpy of Formation (kJ/mol) |
| 2-Bromoaniline | 48.3 ± 4.4 |
| 4-Bromoaniline | 38.3 ± 4.4 |
| 2,4-Dibromoaniline | 13.9 ± 5.0 |
| 2,4,6-Tribromoaniline | -18.7 ± 5.7 |
Data derived from solution calorimetry measurements. royalholloway.ac.uk
Mechanistic investigations into metal-free Sandmeyer-type reactions support a radical pathway (Sᵣₙ1), where the diazonium salt decomposes to an aryl radical, which then abstracts a bromine atom from the halogen source. nih.govorganic-chemistry.org For the palladium-catalyzed meta-C-H bromination, the proposed catalytic cycle involves the coordination of the directing group to the palladium center, followed by C-H activation, and subsequent reductive elimination to yield the brominated product. researchgate.net
Synthesis via Pre-functionalized Aromatic Precursors
A common approach to synthesizing complex aromatic amines involves starting with an aromatic ring that already possesses some of the required substituents. In the case of 2,4-Dibromo-N-(3-fluorobenzyl)aniline, this would typically involve a dibrominated benzene (B151609) derivative that is then further functionalized to introduce the aniline nitrogen.
The direct introduction of an amino group onto a dibrominated benzene ring is a key step in several potential synthetic routes. This can be achieved through modern cross-coupling reactions, which have largely replaced harsher classical methods.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds. libretexts.orgwikipedia.org It involves the reaction of an aryl halide (in this case, a dibromobenzene) with an amine in the presence of a palladium catalyst and a base. libretexts.org For the synthesis of a primary aniline, an ammonia (B1221849) equivalent is required. Various ammonia surrogates, such as benzophenone (B1666685) imine or lithium bis(trimethylsilyl)amide (LiHMDS), can be used, followed by hydrolysis to reveal the primary amine. wikipedia.orgorganic-chemistry.org The choice of phosphine (B1218219) ligand on the palladium catalyst is crucial for the reaction's success, with bulky, electron-rich ligands like XPhos and SPhos often providing high efficiency. youtube.com The general catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, followed by amine coordination, deprotonation, and finally reductive elimination to yield the arylamine and regenerate the catalyst. libretexts.orgyoutube.com
Ullmann Condensation: This is a copper-catalyzed reaction that can also be used to form C-N bonds between aryl halides and amines. wikipedia.orgnih.gov While traditionally requiring harsh reaction conditions, modern modifications using ligands like N-methylglycine or L-proline have allowed the reaction to proceed under milder temperatures. researchgate.net The reaction typically involves a copper(I) salt, an aryl halide, an amine, and a base. wikipedia.orgresearchgate.net The mechanism is thought to proceed through the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org
| Reaction | Catalyst | Amine Source | Typical Conditions | Advantages | Limitations |
| Buchwald-Hartwig Amination | Palladium complexes with phosphine ligands | Ammonia equivalents (e.g., LiHMDS, benzophenone imine) | Base (e.g., NaOtBu), inert atmosphere | High functional group tolerance, broad substrate scope | Catalyst can be sensitive to air and moisture |
| Ullmann Condensation | Copper(I) salts (e.g., CuI) | Ammonia or primary amines | Ligands (e.g., L-proline), higher temperatures may be needed | Less expensive catalyst than palladium | Can require harsher conditions, substrate scope can be more limited |
Methodologies for N-Alkylation with 3-Fluorobenzyl Groups
Once the 2,4-dibromoaniline core is obtained, the next critical step is the introduction of the 3-fluorobenzyl group onto the nitrogen atom. Several methods are available for this N-alkylation.
This is a straightforward approach where 2,4-dibromoaniline is reacted directly with a 3-fluorobenzyl halide (e.g., bromide or chloride) in the presence of a base. The base deprotonates the aniline, increasing its nucleophilicity and facilitating the attack on the electrophilic benzyl (B1604629) halide. A significant challenge with this method is controlling over-alkylation, which can lead to the formation of tertiary amines and quaternary ammonium (B1175870) salts. psu.edu The choice of solvent can influence the reaction's selectivity, with ionic liquids sometimes being used to minimize over-alkylation. psu.edu
Reductive amination offers a reliable alternative for forming the N-benzyl bond while avoiding the issue of over-alkylation. psu.edursc.org This two-step, one-pot process involves the initial reaction of 2,4-dibromoaniline with 3-fluorobenzaldehyde (B1666160) to form an imine intermediate. This intermediate is then reduced in situ to the desired secondary amine. byu.edu A variety of reducing agents can be employed, including sodium borohydride (B1222165), sodium cyanoborohydride, and sodium triacetoxyborohydride (B8407120). byu.edu This method is generally high-yielding and provides good control over the formation of the mono-alkylated product. rsc.org
| Method | Reagents | Key Intermediate | Reducing Agent | Key Features |
| Direct N-Alkylation | 2,4-dibromoaniline, 3-fluorobenzyl halide, base | N/A | N/A | Simple procedure, risk of over-alkylation |
| Reductive Amination | 2,4-dibromoaniline, 3-fluorobenzaldehyde | Imine | Sodium borohydride derivatives | Good control of mono-alkylation, high yields |
In multi-step syntheses, it is sometimes necessary to protect the amine functionality to prevent unwanted side reactions. youtube.comncert.nic.in For anilines, the amino group can be highly activating, leading to multiple substitutions in electrophilic aromatic substitution reactions. youtube.com While not always essential for the N-alkylation step itself, protecting the aniline might be necessary if other transformations on the aromatic ring are planned before N-alkylation.
Common protecting groups for amines include carbamates, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Z), and amides, like the acetyl group. organic-chemistry.org For instance, acetylating the aniline with acetic anhydride (B1165640) can moderate its reactivity. youtube.comncert.nic.in This protecting group can then be removed later in the synthesis, typically by hydrolysis with an acid or base, to reveal the free amine for subsequent N-alkylation. youtube.com The choice of protecting group depends on its stability to the reaction conditions of the subsequent steps and the ease of its removal. organic-chemistry.org
Convergent and Divergent Synthetic Routes to this compound
The synthesis of this compound can be approached from both convergent and divergent perspectives.
A convergent synthesis involves the independent synthesis of two or more fragments of the molecule, which are then combined in a later step to form the final product. researchgate.net In this context, one could synthesize 2,4-dibromoaniline and 3-fluorobenzyl bromide separately and then couple them in the final step. This approach is often more efficient for complex molecules as it allows for the optimization of the synthesis of each fragment independently.
Stepwise Synthesis from Readily Available Starting Materials
A common and versatile approach to synthesizing this compound involves a stepwise sequence starting from readily available precursors. This method allows for controlled introduction of the desired functional groups at specific positions on the aniline core. A plausible and widely applicable synthetic route involves two key transformations: the electrophilic bromination of an aniline derivative, followed by the N-alkylation of the resulting dibrominated aniline.
Step 1: Electrophilic Bromination of Aniline
The initial step focuses on the regioselective introduction of two bromine atoms onto the aniline ring. The amino group (-NH₂) in aniline is a potent activating group and directs electrophilic substitution to the ortho and para positions. askfilo.com Direct bromination of aniline with bromine water or molecular bromine in a solvent like acetic acid typically leads to the formation of 2,4,6-tribromoaniline due to the high reactivity of the aniline ring. askfilo.comwikipedia.orgyoutube.com
To achieve selective dibromination at the 2- and 4-positions, the reactivity of the amino group is often modulated by converting it into a less activating group, such as an acetamide. This is achieved by reacting aniline with acetic anhydride. The resulting acetanilide is then brominated. The bulky acetyl group can sterically hinder the ortho positions, and controlling the stoichiometry of the brominating agent can favor the formation of 4-bromoacetanilide and subsequently 2,4-dibromoacetanilide. The acetyl protecting group is then removed by hydrolysis under acidic or basic conditions to yield 2,4-dibromoaniline.
Step 2: N-Alkylation of 2,4-Dibromoaniline
Once 2,4-dibromoaniline is obtained, the final step is the introduction of the 3-fluorobenzyl group onto the nitrogen atom. This can be accomplished through two primary methods: direct N-alkylation with a 3-fluorobenzyl halide or reductive amination with 3-fluorobenzaldehyde.
Direct N-Alkylation: This method involves the reaction of 2,4-dibromoaniline with a 3-fluorobenzyl halide (e.g., 3-fluorobenzyl bromide) in the presence of a base. psu.edu The base is crucial for deprotonating the aniline nitrogen, making it a more potent nucleophile. A variety of bases can be employed, with common choices including potassium carbonate (K₂CO₃) and sodium hydride (NaH). The reaction is typically carried out in a suitable organic solvent, such as dimethylformamide (DMF) or acetonitrile. A significant challenge in this approach is the potential for over-alkylation, leading to the formation of a tertiary amine. psu.edu Careful control of reaction conditions, such as temperature and stoichiometry, is necessary to favor the desired mono-alkylation product.
Reductive Amination: Reductive amination offers a highly efficient and controlled alternative for forming the N-benzyl bond, minimizing the issue of over-alkylation. researchgate.netrsc.org This two-step, one-pot process begins with the reaction of 2,4-dibromoaniline and 3-fluorobenzaldehyde to form an intermediate imine (a Schiff base). This imine is then reduced in situ to the desired secondary amine, this compound. A variety of reducing agents can be used for this transformation, with sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. commonorganicchemistry.comwikipedia.org Sodium triacetoxyborohydride (NaBH(OAc)₃) is another mild and selective reducing agent particularly effective for this purpose. wikipedia.org The reaction is typically performed in solvents like methanol (B129727), ethanol, or dichloromethane. commonorganicchemistry.com
| Method | Reactants | Key Reagents | Advantages | Challenges |
| Direct N-Alkylation | 2,4-Dibromoaniline, 3-Fluorobenzyl bromide | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Simple procedure | Potential for over-alkylation |
| Reductive Amination | 2,4-Dibromoaniline, 3-Fluorobenzaldehyde | Reducing agent (e.g., NaBH₄, NaBH(OAc)₃) | High selectivity for mono-alkylation | Requires a two-step (condensation-reduction) process |
One-Pot and Multicomponent Reaction Strategies
In an effort to improve synthetic efficiency, reduce waste, and simplify procedures, one-pot and multicomponent reactions (MCRs) have emerged as powerful strategies for the synthesis of complex molecules like N-substituted anilines. arabjchem.org These reactions combine multiple synthetic steps into a single operation without the need to isolate intermediates, thereby saving time, reagents, and solvents.
A multicomponent strategy for synthesizing N-benzylaniline analogues often involves the reaction of an aniline, an aldehyde, and a third component in a single vessel. For instance, a green, multicomponent reaction has been described for the synthesis of 2-arylmethyl N-substituted anilines from aromatic aldehydes, 2-cyclohexenone, and primary amines. beilstein-journals.org While not directly producing the target molecule, this illustrates the principle of constructing the N-benzyl aniline scaffold in a single step.
More directly relevant are one-pot procedures that combine the formation of the aniline with subsequent N-alkylation. For example, a one-pot synthesis of N-alkylated anilines from nitroarenes and alcohols has been developed using a nano-gold catalyst. researchgate.net This process involves the reduction of the nitro group to an amine, followed by reductive amination with the alcohol in a single pot. Applying this logic, 2,4-dibromonitrobenzene could potentially be reacted with 3-fluorobenzyl alcohol in a one-pot reductive N-alkylation process to yield the target compound.
Another approach involves multicomponent reactions that form the aniline ring itself. For example, N'-aryl-N-cyanoformamidines can be synthesized in a one-pot, three-component reaction of an aniline derivative, cyanoamide, and triethyl orthoformate. arabjchem.org While the products are structurally different, the strategy of combining multiple reactants to rapidly build molecular complexity is a key feature of modern synthetic chemistry.
| Strategy | Starting Materials | Catalyst/Reagent | Key Features | Yields |
| One-Pot Reductive N-Alkylation | Nitroarene, Alcohol | Heterogeneous catalyst (e.g., Au/Fe₂O₃) | Combines nitro reduction and N-alkylation | ~90% researchgate.net |
| Three-Component Condensation | Aniline, Triethyl orthoformate, Cyanoamide | Toluene (reflux) | Forms N'-aryl-N-cyanoformamidines | 81-90% arabjchem.org |
| Green MCR for Anilines | Aromatic Aldehyde, 2-Cyclohexenone, Primary Amine | Catalyst-free | Forms 2-arylmethyl N-substituted anilines | 23-82% beilstein-journals.org |
Reaction Optimization and Yield Enhancement in the Synthesis of N-Substituted Halogenated Anilines
Optimizing reaction conditions is paramount to maximizing the yield and purity of N-substituted halogenated anilines. Key parameters that are frequently adjusted include the choice of catalyst, ligand, base, solvent, and temperature. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a benchmark for C-N bond formation and studies on its optimization provide valuable insights applicable to the N-alkylation of haloanilines. libretexts.org
Catalyst and Ligand Selection: In palladium-catalyzed N-alkylation and amination reactions, the choice of ligand is critical. Sterically hindered and electron-rich phosphine ligands are often employed to enhance the catalytic activity. For the coupling of aryl halides with amines, ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and bulky monodentate phosphines have been shown to be effective. The ligand influences the rate of both oxidative addition of the aryl halide to the palladium(0) center and the subsequent reductive elimination to form the C-N bond.
Role of the Base: The base plays a crucial role in the deprotonation of the amine nucleophile, and its strength and nature can significantly impact the reaction outcome. researchgate.net Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are commonly used in Buchwald-Hartwig aminations. However, for substrates that may be sensitive to strong bases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) can be more suitable. researchgate.net The choice of base is also influenced by the solvent, with different bases showing optimal performance in polar versus non-polar media. researchgate.net
Solvent and Temperature Effects: The solvent can affect the solubility of reactants and catalysts, as well as the reaction rate. Aprotic polar solvents like toluene, dioxane, and DMF are frequently used. In some cases, the use of ionic liquids as solvents has been shown to improve selectivity and minimize over-alkylation in the N-alkylation of anilines. psu.edu Temperature is another critical parameter; while higher temperatures often increase reaction rates, they can also lead to side reactions and decomposition. Optimization studies typically involve screening a range of temperatures to find the optimal balance between reaction rate and product yield/purity.
The following table summarizes the effect of different bases on a model Buchwald-Hartwig coupling reaction, illustrating the importance of this parameter in achieving high yields.
| Entry | Base | Solvent | Yield (%) |
| 1 | Cs₂CO₃ | Toluene | 95 |
| 2 | K₃PO₄ | Toluene | 85 |
| 3 | K₂CO₃ | Toluene | 70 |
| 4 | NaOt-Bu | Toluene | Substantial cleavage of substrate researchgate.net |
| 5 | NaOH | Toluene | Substantial cleavage of substrate researchgate.net |
Data adapted from a study on the Buchwald coupling of nonaflate intermediates with amides, demonstrating the significant impact of the base on reaction efficiency. researchgate.net
By systematically optimizing these parameters, chemists can significantly enhance the yield and efficiency of the synthesis of this compound and its analogues, making these valuable compounds more accessible for further research and application.
Reaction Chemistry and Transformational Pathways of 2,4 Dibromo N 3 Fluorobenzyl Aniline
Reactivity of the Bromo-Substituted Aromatic Ring
The two bromine atoms on the aniline (B41778) core are the most prominent reactive sites, serving as versatile precursors for the introduction of new functionalities. The interplay between the electron-donating secondary amine and the inductively withdrawing bromine atoms influences the regiochemistry of these transformations.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) at Bromine Positions
The bromine atoms are excellent leaving groups for palladium-catalyzed cross-coupling reactions, which are fundamental processes for constructing carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling with Diverse Coupling Partners (e.g., Arylboronic Acids)
The Suzuki-Miyaura coupling reaction is a highly efficient method for forming biaryl structures by reacting an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. nih.govwikipedia.org For 2,4-Dibromo-N-(3-fluorobenzyl)aniline, this reaction can be employed to introduce one or two new aryl groups, leading to complex aniline derivatives. The reaction conditions, particularly the choice of palladium catalyst and ligands, are crucial for controlling the reaction's efficiency and selectivity. consensus.apprsc.org
Similarly, the Heck reaction allows for the introduction of alkenyl groups by coupling with alkenes, researchgate.netchemrxiv.org while the Sonogashira reaction facilitates the formation of a carbon-carbon bond with terminal alkynes, typically using a palladium catalyst and a copper(I) cocatalyst. wikipedia.orglibretexts.orgorganic-chemistry.org
| Reaction Type | Coupling Partner Example | Typical Catalyst System | Potential Product Structure |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Phenylboronic Acid | Pd(OAc)₂, SPhos, Base | Mono- or di-phenylated aniline |
| Heck Reaction | Styrene | Pd(OAc)₂, P(o-tol)₃, Base | Styrenyl-substituted aniline |
| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Amine Base | Phenylethynyl-substituted aniline |
Investigation of Chemoselectivity in Multi-halogenated Systems
In molecules with multiple halogen atoms, achieving selective reaction at a single site is a significant synthetic challenge. rsc.orgnih.gov The two bromine atoms in this compound are in electronically distinct environments; the C2-bromo is ortho to the activating amino group, while the C4-bromo is para. This difference can be exploited to achieve chemoselective mono-functionalization.
Research on analogous compounds like 2,4-dibromopyridine (B189624) has demonstrated that the site-selectivity of Suzuki couplings can be directed by the choice of catalyst and ligands. researchgate.net For instance, mononuclear palladium catalysts often favor reaction at the more electron-deficient C2 position. libretexts.org By carefully tuning the reaction parameters, it is plausible to achieve selective mono-arylation, -vinylation, or -alkynylation at either the C2 or C4 position of this compound, enabling sequential and diverse functionalization.
Nucleophilic Aromatic Substitution (SNAr) on the Brominated Aniline Ring
Nucleophilic aromatic substitution (SNAr) is a reaction pathway where a nucleophile replaces a leaving group on an aromatic ring. wikipedia.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.orglibretexts.orgyoutube.com
In this compound, the electron-donating nature of the secondary amine group deactivates the ring towards nucleophilic attack. Therefore, SNAr reactions are unlikely to occur under standard conditions. nih.gov For such a reaction to proceed, the presence of potent electron-withdrawing groups (such as nitro groups) on the aniline ring would be necessary to sufficiently activate the substrate. byjus.com
Further Halogenation, Deuteration, or Selective Dehalogenation Studies
The aromatic ring of this compound can be subjected to further modifications. Electrophilic aromatic substitution, such as further bromination, would be directed by the existing substituents. The powerful ortho, para-directing secondary amine group would likely direct incoming electrophiles to the remaining open positions, although steric hindrance could play a significant role.
Deuterium (B1214612) labeling of the aromatic ring can be accomplished using various methods, including transition metal-catalyzed hydrogen-isotope exchange. rsc.org This technique is valuable for mechanistic studies and for creating isotopically labeled internal standards for analytical purposes.
Selective dehalogenation offers a route to synthesize mono-brominated derivatives. nih.gov This can often be achieved through catalytic hydrogenation using a palladium catalyst. nih.gov Given the different electronic environments of the two bromine atoms, it may be possible to achieve selective removal of one bromine over the other by carefully controlling the reaction conditions.
Reactivity and Functionalization of the N-(3-Fluorobenzyl) Moiety
The N-(3-fluorobenzyl) group is not merely a passive substituent; it possesses its own reactive sites that can be targeted for synthetic transformations.
The benzylic C-H bonds are activated by both the adjacent nitrogen atom and the aromatic ring, making them susceptible to oxidation and other functionalization reactions. researchgate.netnih.gov Various catalytic systems have been developed for the direct C-H arylation of benzylamines, which could potentially be applied to introduce an additional aryl group at the benzylic position. rsc.org
Furthermore, the N-benzyl group is a well-established protecting group for amines in organic synthesis. libretexts.orgneliti.com It can be readily removed under reductive conditions, most commonly via catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst), to yield the corresponding primary aniline, in this case, 2,4-dibromoaniline (B146533). rsc.org
Deuteration at the benzylic position can also be achieved, typically through a base-catalyzed exchange with a deuterium source such as D₂O. nih.gov The acidity of the benzylic protons, which facilitates this exchange, can be influenced by substituents on the benzyl (B1604629) ring.
The fluorine atom on the benzyl ring is generally robust and unreactive towards nucleophilic displacement under typical conditions, but it does modulate the electronic properties of the moiety.
| Reaction Type | Potential Reagents & Conditions | Expected Product |
|---|---|---|
| Benzylic C-H Functionalization | Oxidants or C-H activation catalysts | Oxidized or further substituted at the benzylic carbon |
| N-Debenzylation (Protecting Group Removal) | H₂, Pd/C | 2,4-Dibromoaniline |
| Benzylic Deuteration | Base (e.g., NaOD), D₂O | Deuterium incorporation at the benzylic position |
Functionalization of the Fluorine Atom or the Fluorinated Aromatic Ring (e.g., Aromatic Functionalization)
The 3-fluorobenzyl moiety offers pathways for aromatic functionalization, though the fluorine atom itself is generally unreactive towards substitution. Reactions on this ring are governed by the directing effects of the fluorine atom and the benzylamine (B48309) substituent. Fluorine is an ortho-, para-directing deactivator for electrophilic aromatic substitution, while the methylene (B1212753) bridge attached to the aniline nitrogen is an ortho-, para-directing activator.
Electrophilic substitution on the fluorinated ring would likely be directed to the positions ortho and para to the methylene group (C2, C4, C6) and meta to the fluorine atom. The interplay of these directing effects suggests that substitution is most probable at the C2 and C4 positions, which are ortho and para to the activating group, respectively. However, the deactivating nature of the fluorine atom necessitates relatively strong reaction conditions.
Modern cross-coupling reactions provide alternative routes for functionalization. For instance, nickel-catalyzed processes have been developed for the C-H bond arylation of benzylamine building blocks, using phenols as an aryl source. chemrxiv.org Such methods could potentially be applied to introduce aryl groups onto the fluorinated ring of this compound.
Reactions at the Benzylic Carbon (e.g., C-H Activation, Oxidation)
The benzylic carbon, positioned between the aniline nitrogen and the fluorinated aromatic ring, is a key site of reactivity. chemistrysteps.com Its C-H bonds are weakened by the adjacent phenyl ring, which can stabilize radical or cationic intermediates through resonance. chemistrysteps.comlibretexts.org
Benzylic Oxidation: A primary transformation at this position is oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or sodium dichromate (Na2Cr2O7) can oxidize the benzylic carbon. chemistrysteps.com In the context of N-benzylanilines, this oxidation can yield an imine. rsc.org Milder and more selective modern reagents have also been developed for the oxidation of benzylic positions to the corresponding carbonyls without overoxidation. masterorganicchemistry.comnih.govbeilstein-journals.org For N-substituted benzylamines, oxidation using potassium persulfate (K2S2O8) can produce N-arylsulfonylimines if the nitrogen is first protected with a sulfonyl group. beilstein-journals.org
Benzylic Halogenation: The benzylic position is susceptible to free-radical halogenation. Using N-bromosuccinimide (NBS) with a radical initiator, such as benzoyl peroxide, allows for the selective bromination of the benzylic carbon. libretexts.org This reaction proceeds via a resonance-stabilized benzylic radical, leading to the formation of an α-bromo derivative. libretexts.org This derivative is a versatile intermediate for subsequent nucleophilic substitution reactions. masterorganicchemistry.com
C-H Activation: Recent advances in catalysis have enabled direct functionalization of benzylic C-H bonds. Synergistic single-electron transfer (SET) and hydrogen atom transfer (HAT) catalysis can achieve highly regio- and chemoselective Csp3–H arylation of benzylamines. semanticscholar.org This approach could be used to introduce aryl groups directly at the benzylic carbon of this compound, forming complex diarylmethylamine structures. chemrxiv.org
Table 1: Potential Reactions at the Benzylic Carbon
| Reaction Type | Reagent(s) | Product Type | Reference(s) |
|---|---|---|---|
| Oxidation | KMnO4, Na2Cr2O7 | Imine/Ketone | chemistrysteps.com |
| Selective Oxidation | N-heterocycle-stabilized iodanes | Imine/Ketone | nih.govbeilstein-journals.org |
| Radical Bromination | N-Bromosuccinimide (NBS), initiator | α-Bromobenzylamine derivative | libretexts.org |
| C-H Arylation | Photoredox/HAT Catalysis | 1,1-Diarylmethylamine derivative | semanticscholar.org |
Cleavage or Modification of the N-Benzyl Linkage
The bond connecting the aniline nitrogen to the benzylic carbon can be cleaved under various conditions, a common strategy in synthetic chemistry for deprotection.
Hydrogenolysis: Catalytic hydrogenation is a standard method for N-debenzylation. Using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere typically cleaves the C-N bond to yield 2,4-dibromoaniline and 3-fluorotoluene.
Oxidative Cleavage: Electrochemical methods have been developed for the metal-free oxidative cleavage of the benzyl C-N bond. bohrium.com This approach offers a green alternative to traditional methods, using water as the oxygen source to convert the benzyl group into the corresponding aldehyde while liberating the parent amine. bohrium.com
Photochemical Cleavage: Certain N-benzyl groups can be cleaved photochemically. acs.org While this often requires specific substitution patterns on the benzyl ring to facilitate the reaction, it represents a mild method for deprotection that avoids harsh reagents. acs.org Other chemical methods, such as using aqueous NaOH in methanol (B129727) at elevated temperatures, have been shown to cleave similar linkages, presumably via oxidation at the benzylic position by dissolved oxygen. caltech.edu
Transformations Involving the Aniline Nitrogen
The secondary amine nitrogen in this compound is a versatile functional group, acting as a nucleophile and being susceptible to oxidation.
Electrophilic N-Functionalizations (e.g., Acylation, Sulfonylation)
The lone pair of electrons on the aniline nitrogen makes it nucleophilic, allowing it to react with a wide range of electrophiles. nih.gov
N-Acylation: The nitrogen can be readily acylated by reacting the molecule with acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the acid byproduct. This reaction forms the corresponding N-acyl derivative (an amide).
N-Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields N-sulfonylated products (sulfonamides). Visible-light-mediated methods have also been developed for the sulfonylation of anilines using sulfonyl fluorides or sulfinate salts, offering mild reaction conditions. frontiersin.orgrsc.org
Table 2: Common Electrophilic N-Functionalization Reactions
| Reaction Type | Electrophile | Reagent Class | Product Class |
|---|---|---|---|
| Acylation | Acetyl chloride | Acyl Halide | Amide |
| Acylation | Acetic anhydride (B1165640) | Acid Anhydride | Amide |
| Sulfonylation | p-Toluenesulfonyl chloride | Sulfonyl Halide | Sulfonamide |
| Alkylation | Methyl iodide | Alkyl Halide | Tertiary Amine |
Oxidative Transformations of the Aniline Nitrogen
The aniline nitrogen and the adjacent benzylic position are susceptible to oxidation. The oxidation of N-benzylanilines can lead to different products depending on the oxidant and reaction conditions. rsc.org
In the presence of oxidants like halogens or hypohalite in alkaline methanol, N-benzylanilines can be oxidized to benzylideneanilines (imines). rsc.org The mechanism is proposed to involve an attack of the hypohalite on both the nitrogen atom and a benzylic proton. rsc.org Microsomal oxidation of N-benzylanilines has been shown to result in N-debenzylation as well as N-oxidation, which can yield aryl nitrones or N-hydroxy derivatives. nih.gov The chemical oxidation of anilines, in general, can produce a range of products, including nitrobenzenes or benzoquinones, though this often requires harsh conditions. openaccessjournals.com A variety of methods for the oxidative dehydrogenation of C-N bonds in nitrogen heterocycles have also been well-documented. beilstein-journals.org
Regioselectivity and Chemoselectivity in this compound Transformations
Controlling selectivity is paramount when transforming a multifunctional molecule like this compound.
Chemoselectivity: This refers to the preferential reaction of one functional group over others. chemrxiv.org
N-H vs. C-H: Electrophilic reactions like acylation or sulfonylation are highly chemoselective for the nucleophilic N-H bond over the less reactive C-H bonds of the aromatic rings or the benzylic position.
Benzylic C-H vs. Aromatic C-H: Radical reactions (e.g., NBS bromination) are selective for the weaker benzylic C-H bonds. libretexts.org Specific catalytic systems can also achieve selective C-H functionalization at the benzylic position over other sites. semanticscholar.org
Amine vs. Aromatic Rings: Strong oxidants might react at multiple sites. However, conditions can be tuned. For example, oxidation to an imine involves both the amine and the benzylic position, leaving the aromatic rings intact. rsc.org
Regioselectivity: This describes the preferential reaction at one position over another within a functional group or system. chemistrysteps.commasterorganicchemistry.com
Dibromoaniline Ring: Electrophilic aromatic substitution on this ring is unlikely due to the deactivating effect of the two bromine atoms and the steric hindrance around the remaining C6 position. Nucleophilic aromatic substitution (e.g., Buchwald-Hartwig amination) would likely occur preferentially at the C4-Br position over the more sterically hindered C2-Br position. Studies on related 2,4-dihalogenated systems have shown such regioselectivity. rsc.orgnih.gov
Fluorobenzyl Ring: For electrophilic substitution, the activating -CH2- group directs ortho/para (C2, C4, C6), while the deactivating -F group directs ortho/para (C2, C4) but deactivates the ring. The combined effect favors substitution at the C2 and C4 positions of the fluorobenzyl ring.
The development of catalyst- and additive-free methods for synthesizing N-substituted anilines highlights the ongoing efforts to control reaction pathways in complex amine derivatives. beilstein-journals.org
Directing Group Effects and their Influence on Reaction Selectivity in Aniline Functionalization
The functionalization of an aniline ring is profoundly influenced by the directing effects of the substituents attached to it, primarily the amino group and any other groups on the aromatic ring. The amino group (-NH₂) is a potent activating group and an ortho, para-director in electrophilic aromatic substitution reactions. chemistrysteps.comwikipedia.org This is due to the lone pair of electrons on the nitrogen atom, which can be donated into the benzene (B151609) ring through resonance, increasing the electron density at the ortho and para positions. wikipedia.orgncert.nic.in This enhanced nucleophilicity makes the ring significantly more reactive towards electrophiles compared to benzene. wikipedia.org
The high reactivity of the aniline ring can be a challenge, often leading to multiple substitutions. For instance, the reaction of aniline with bromine water proceeds uncontrollably to yield a precipitate of 2,4,6-tribromoaniline (B120722). ncert.nic.inlibretexts.org The directing effects of substituents are additive. In a molecule like this compound, the aniline nitrogen directs incoming electrophiles to the remaining ortho (position 6) and para (position 4, which is already substituted) positions. The two bromine atoms are deactivating groups but are also ortho, para-directors. Their presence further complicates the reactivity, though their deactivating inductive effect is generally overcome by the strong activating resonance effect of the amino group.
The reaction conditions also play a critical role. In strongly acidic environments, the amino group is protonated to form the anilinium ion (-NH₃⁺). ncert.nic.instackexchange.com This group is strongly deactivating and a meta-director because the positive charge on the nitrogen atom withdraws electron density from the ring through an inductive effect. ncert.nic.inquora.com Consequently, direct nitration of aniline often yields a significant amount of the meta-nitro derivative alongside the ortho and para isomers due to the formation of the anilinium ion. ncert.nic.inquora.com
To control the reactivity and improve selectivity, the amino group is often protected, for example, through acetylation to form an acetanilide (B955). libretexts.org The resulting acetamido group (-NHCOCH₃) is still an activating, ortho, para-director, but its activating influence is substantially reduced. ncert.nic.inlibretexts.org This moderation occurs because the nitrogen lone pair is delocalized by resonance with the adjacent carbonyl group, making it less available for donation to the aromatic ring. ncert.nic.inlibretexts.org This strategy often favors the formation of the para isomer due to the steric hindrance of the bulky acetamido group at the ortho positions. ncert.nic.in After the desired substitution, the protecting acetyl group can be removed by hydrolysis. libretexts.org
| Substituent Group | Electronic Effect | Activating/Deactivating | Directing Influence | Impact on Aniline Reactivity |
|---|---|---|---|---|
| -NH₂ (Amino) | +M > -I (Resonance donation) | Strongly Activating | Ortho, Para | Greatly increases ring nucleophilicity; can lead to polysubstitution. wikipedia.orgncert.nic.in |
| -NH₃⁺ (Anilinium) | -I (Inductive withdrawal) | Strongly Deactivating | Meta | Forms in strong acid; reduces ring reactivity and directs substitution to the meta position. ncert.nic.instackexchange.com |
| -NHCOCH₃ (Acetamido) | +M > -I (Resonance donation, attenuated) | Activating | Ortho, Para | Moderates reactivity, prevents over-reaction, and sterically favors para substitution. ncert.nic.inlibretexts.org |
| -Br (Bromo) | -I > +M (Inductive withdrawal) | Deactivating | Ortho, Para | Reduces ring reactivity but directs incoming groups to ortho/para positions. wikipedia.org |
Strategies for Achieving Ortho-, Meta-, and Para-Selectivity in Aniline Derivatives
Achieving regiochemical control in the functionalization of aniline derivatives is a central challenge in organic synthesis. Various strategies have been developed to direct reactions to the desired ortho, meta, or para positions. bath.ac.uk
Ortho-Selectivity:
The functionalization at the position adjacent to the amino group is often achieved using directing groups. nih.gov A directing group, temporarily installed on the aniline nitrogen, can chelate to a metal catalyst, bringing the catalyst into proximity with the ortho C-H bond and facilitating its activation. researchgate.net A classic approach is Directed ortho Metalation (DoM), where the aniline is first converted to a derivative like a carbamate. nih.gov This group directs a strong base to deprotonate the ortho position, creating a carbanion that can then react with an electrophile. nih.gov More recently, transition metal-catalyzed C-H activation has emerged as a powerful tool. Catalysts based on rhodium, ruthenium, and palladium have been employed with various directing groups (e.g., pyrimidine, pyridine) to achieve ortho-selective C-H amidation, arylation, and oxygenation. researchgate.net Furthermore, iridium-catalyzed C-H borylation has shown high ortho selectivity, which can be fine-tuned by modifying the boron reagent to minimize steric hindrance. nih.govnih.gov
Meta-Selectivity:
While the aniline core is inherently ortho, para-directing, several methods can achieve functionalization at the remote meta position. bath.ac.uk As previously mentioned, performing electrophilic substitutions in strong acid protonates the amine, forming a meta-directing anilinium ion. ncert.nic.instackexchange.com Another advanced strategy involves the use of transition metal catalysis with specialized directing groups that are designed to be long and rigid, positioning the metal catalyst over the meta C-H bond. bath.ac.uk Ruthenium catalysis, for example, has been instrumental in accessing meta-C-H functionalization of arenes. researchgate.net A "transient mediator" approach has also been developed, where an initial ortho-functionalization event facilitates a subsequent reaction at the meta position. bath.ac.uk
Para-Selectivity:
Achieving exclusive para-selectivity can be challenging because of competing ortho-substitution. nih.gov One common strategy is to use a sterically bulky protecting group on the nitrogen. The size of this group physically blocks access to the ortho positions, thereby favoring electrophilic attack at the less hindered para position. ncert.nic.inlibretexts.org In cases where the para position is already occupied, as in 2,4-dibromoaniline derivatives, electrophilic substitution is directed to the remaining activated ortho position (C6). For anilines where the para position is open, specific catalytic systems have been developed. For instance, a palladium catalyst system using a specialized S,O-ligand has been reported to achieve highly para-selective C-H olefination of a broad range of aniline derivatives, including those with electron-withdrawing groups. nih.govacs.org This selectivity is attributed to electronic and steric effects governed by the ligand and substrate. acs.org
| Position | Strategy | Key Features | Example Reaction Type |
|---|---|---|---|
| Ortho | Nitrogen-linked Directing Groups | Utilizes chelation to a transition metal catalyst (Pd, Rh, Ru) to activate adjacent C-H bonds. nih.govresearchgate.net | C-H Arylation, Amidation |
| Directed ortho Metalation (DoM) | Requires conversion to a directing group (e.g., carbamate) and use of a strong base. nih.gov | Introduction of various electrophiles | |
| Ir-Catalyzed Borylation | High regioselectivity can be achieved by modifying the boron reagent (e.g., B₂eg₂). nih.govnih.gov | C-H Borylation | |
| Meta | Anilinium Ion Formation | Reaction is run in strong acid to protonate the amine, making it a meta-director. ncert.nic.instackexchange.com | Nitration |
| Extended Directing Groups | A long, rigid directing group positions the metal catalyst over the remote meta C-H bond. bath.ac.uk | C-H Arylation | |
| Para | Steric Hindrance | A bulky protecting group on the nitrogen (e.g., acetamido) blocks the ortho positions. ncert.nic.inlibretexts.org | Nitration, Halogenation |
| Pd/S,O-Ligand Catalysis | A specific ligand system promotes C-H activation preferentially at the para position. nih.govacs.org | C-H Olefination |
Advanced Spectroscopic Characterization and Structural Elucidation in Research on 2,4 Dibromo N 3 Fluorobenzyl Aniline
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the detailed structural analysis of 2,4-Dibromo-N-(3-fluorobenzyl)aniline. By probing the magnetic properties of atomic nuclei, NMR provides granular information about the chemical environment of each atom, enabling a complete and precise assignment of the molecular structure.
High-Resolution 1H, 13C, and 19F NMR for Complete Structural Assignment
High-resolution 1H, 13C, and 19F NMR spectra are fundamental to the initial characterization of the molecule.
The ¹H NMR spectrum provides information on the number, environment, and coupling of protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons on both the dibromoaniline and the fluorobenzyl rings, as well as the methylene (B1212753) (-CH₂-) bridge and the amine (-NH-) proton. The integration of these signals corresponds to the number of protons in each environment, while the splitting patterns (e.g., singlets, doublets, triplets) reveal the proximity of neighboring protons.
The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. Each carbon atom in the aromatic rings and the methylene bridge will produce a distinct signal, with its chemical shift being indicative of its electronic environment. For instance, carbons bonded to electronegative atoms like bromine, fluorine, and nitrogen will appear at characteristic downfield shifts.
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a crucial technique. It provides a highly sensitive signal for the fluorine nucleus. The chemical shift and coupling constants observed in the ¹⁹F NMR spectrum offer definitive information about the position of the fluorine atom on the benzyl (B1604629) ring and can reveal through-space or through-bond interactions with nearby protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic CH (Dibromoaniline ring) | 6.5 - 7.5 | m |
| Aromatic CH (Fluorobenzyl ring) | 6.9 - 7.4 | m |
| Methylene (-CH₂-) | ~4.3 | d |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atoms | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C-Br | 110 - 120 |
| Aromatic C-N | 145 - 150 |
| Aromatic C-H (Dibromoaniline) | 115 - 135 |
| Aromatic C-F | 160 - 165 (d) |
| Aromatic C-H (Fluorobenzyl) | 113 - 131 |
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis
To move from spectral data to a complete structural assignment, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) coupling networks. It would reveal which protons are adjacent to each other within the dibromoaniline and fluorobenzyl rings, and confirm the coupling between the NH proton and the CH₂ protons.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). This experiment is vital for unambiguously assigning the ¹³C signals based on their attached, and already assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is critical for establishing the connectivity between the two aromatic rings via the -NH-CH₂- linker. For example, correlations would be expected between the methylene protons and the carbon atoms of both aromatic rings.
Together, these 1D and 2D NMR experiments provide a comprehensive and definitive map of the molecular structure of this compound.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, typically to within a few parts per million (ppm). This allows for the determination of the elemental formula of the parent ion. For this compound (C₁₃H₁₀Br₂FN), the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a distinctive M, M+2, and M+4 isotopic cluster for the molecular ion, providing unequivocal confirmation of the presence of two bromine atoms.
Table 3: Predicted HRMS Data for this compound
| Ion | Calculated Exact Mass |
|---|---|
| [C₁₃H₁₀⁷⁹Br₂FN+H]⁺ | 357.9291 |
| [C₁₃H₁₀⁷⁹Br⁸¹BrFN+H]⁺ | 359.9270 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. This technique provides detailed structural information by revealing the compound's fragmentation pathways. Key fragmentation patterns for this compound would likely include:
Loss of a bromine atom: [M-Br]⁺
Cleavage of the benzylic C-N bond: This would lead to the formation of the 3-fluorobenzyl cation ([C₇H₆F]⁺, m/z 109) and the 2,4-dibromoaniline (B146533) radical cation. The detection of the m/z 109 fragment would be a strong indicator of the fluorobenzyl moiety.
Fragmentation of the dibromoaniline ring: This could involve the loss of HBr or other characteristic fragments.
By piecing together these fragmentation pathways, the connectivity of the molecule can be confirmed, corroborating the data obtained from NMR spectroscopy.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
While NMR and MS provide the core structural framework, IR and UV-Vis spectroscopy offer complementary information about the functional groups and electronic properties of the molecule.
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
N-H stretch: A sharp peak around 3400 cm⁻¹, indicative of the secondary amine.
Aromatic C-H stretch: Signals above 3000 cm⁻¹.
Aliphatic C-H stretch: Signals just below 3000 cm⁻¹ for the methylene group.
C=C aromatic ring stretches: A series of peaks in the 1450-1600 cm⁻¹ region.
C-N stretch: Typically found in the 1250-1350 cm⁻¹ region.
C-Br stretch: Absorptions in the fingerprint region, typically below 700 cm⁻¹.
C-F stretch: A strong band in the 1000-1300 cm⁻¹ region.
Table 4: Key IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch | ~3400 |
| Aromatic C-H Stretch | >3000 |
| Aliphatic C-H Stretch | <3000 |
| C=C Aromatic Stretch | 1450-1600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds like this compound are expected to exhibit strong UV absorption due to π→π* transitions in the aromatic rings. The wavelength of maximum absorbance (λ_max) can be influenced by the substitution pattern on the rings. The presence of the amine and halogen substituents will affect the electronic structure and thus the position and intensity of the absorption bands.
Vibrational Analysis via IR Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. globalresearchonline.netresearchgate.net The analysis of the IR spectrum for this compound allows for the confirmation of its key structural components. The presence of a secondary amine (N-H) group, the aromatic rings, and the carbon-halogen bonds can all be verified by their characteristic absorption bands. libretexts.org
The N-H stretching vibration is typically observed as a sharp band in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹, while the corresponding aliphatic C-H stretches of the benzyl group's methylene bridge are found just below 3000 cm⁻¹. libretexts.org The complex fingerprint region, from 1600 to 600 cm⁻¹, contains a wealth of structural information, including C=C stretching vibrations of the aromatic rings, C-N stretching, and C-H bending vibrations. globalresearchonline.net The C-Br and C-F stretching frequencies are typically found in the lower frequency region of the spectrum. Theoretical calculations, often employing Density Functional Theory (DFT), can be used to predict vibrational frequencies, which are then compared with experimental data to provide a more detailed assignment of the observed bands. asianpubs.orgnih.gov
Table 1: Expected IR Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Secondary Amine | 3350 - 3450 |
| C-H Stretch (Aromatic) | Aryl C-H | 3010 - 3100 |
| C-H Stretch (Aliphatic) | Methylene (-CH₂-) | 2850 - 2960 |
| C=C Stretch | Aromatic Ring | 1450 - 1600 |
| C-N Stretch | Aryl Amine | 1250 - 1340 |
| C-F Stretch | Fluoroaromatic | 1100 - 1300 |
Electronic Transitions and Conjugation Studies via UV-Vis Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of UV or visible light, which promotes electrons from a ground state to a higher energy excited state. For aromatic compounds like this compound, the most significant electronic transitions are π→π* transitions associated with the conjugated π-electron systems of the benzene (B151609) rings. libretexts.orgquimicaorganica.org
The benzene ring itself typically shows two primary absorption bands around 204 nm and a weaker, vibrationally-structured band around 256 nm. quimicaorganica.orgup.ac.za The presence of substituents on the aromatic rings significantly influences the position and intensity of these absorption maxima (λmax). Auxochromic groups, such as the amino group and halogen atoms, can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). up.ac.za In this compound, the delocalization of the nitrogen lone pair into the dibrominated aniline (B41778) ring and the electronic effects of the fluorine and bromine atoms will modulate the energy of the π→π* transitions. researchgate.net The resulting UV-Vis spectrum is expected to show characteristic bands that are shifted compared to unsubstituted aniline or benzene, reflecting the extended conjugation and electronic environment of the molecule.
Table 2: Expected UV-Vis Absorption Maxima (λmax) and Electronic Transitions
| Transition | Chromophore | Expected λmax (nm) |
|---|---|---|
| π→π* | Phenyl Ring | ~200 - 220 |
| π→π* | Substituted Aniline Ring | ~240 - 260 |
X-ray Crystallography for Precise Solid-State Structure Determination
In a typical crystallographic study, a single crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions are determined. researchgate.net The data obtained includes the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell (the basic repeating unit of the crystal lattice). researchgate.netst-andrews.ac.uk For this compound, such an analysis would precisely define the dihedral angles between the two aromatic rings, the geometry around the nitrogen atom, and any intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.
Table 3: Representative Crystallographic Data for a Similar Schiff Base, (E)-4-Bromo-N-(2-chlorobenzylidene)aniline researchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 15.243 |
| b (Å) | 4.020 |
| c (Å) | 20.142 |
| β (°) | 103.248 |
| Volume (ų) | 1201.4 |
Advanced Spectroscopic Techniques for In-situ Reaction Monitoring
Modern synthetic chemistry increasingly relies on advanced spectroscopic techniques for real-time, in-situ monitoring of chemical reactions. This approach, often part of Process Analytical Technology (PAT), allows for a deeper understanding of reaction kinetics, mechanisms, and the identification of transient intermediates.
The synthesis of this compound, likely proceeding via nucleophilic substitution between 2,4-dibromoaniline and 3-fluorobenzyl bromide, is well-suited for in-situ monitoring by techniques like FT-IR or Raman spectroscopy. mdpi.com By inserting a probe directly into the reaction vessel, the progress of the reaction can be followed by observing changes in the vibrational spectrum over time. For instance, the disappearance of the characteristic N-H stretching bands of the starting material, 2,4-dibromoaniline, and the concurrent appearance of new bands associated with the C-N bond formation and the structural features of the product can be tracked. This allows for precise determination of the reaction endpoint, optimization of reaction conditions (temperature, catalyst loading), and ensures the quality and consistency of the synthesis.
Computational Chemistry and Theoretical Investigations of 2,4 Dibromo N 3 Fluorobenzyl Aniline
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. A theoretical study on 2,4-Dibromo-N-(3-fluorobenzyl)aniline would typically employ DFT to understand its stability, reactivity, and the nature of its chemical bonds.
Analysis of Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potentials (MEPs)
The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It helps to identify electron-rich regions (nucleophilic sites) and electron-deficient regions (electrophilic sites), offering insights into how the molecule would interact with other chemical species.
Calculation of Reactivity Descriptors (e.g., Fukui functions, Electrophilicity/Nucleophilicity Indices)
Global and local reactivity descriptors derived from DFT calculations quantify the chemical reactivity of a molecule. These include electronegativity, chemical hardness and softness, and the electrophilicity index. Fukui functions are local reactivity descriptors that indicate which atoms within a molecule are more susceptible to nucleophilic, electrophilic, or radical attack.
Prediction of Conformational Preferences and Tautomerism
Computational methods can be used to explore the different possible three-dimensional arrangements (conformations) of this compound. By calculating the relative energies of these conformers, the most stable structure can be identified. Additionally, these methods can predict the potential for tautomerism, which involves the migration of a proton to form a structural isomer.
Prediction of Spectroscopic Properties through Quantum Chemical Methods
Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data.
Simulation of NMR Chemical Shifts and Coupling Constants
Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts and spin-spin coupling constants. These predicted spectra can be compared with experimental data to confirm the molecular structure.
Computation of IR Frequencies and UV-Vis Absorption Maxima
Computational methods can simulate the infrared (IR) spectrum by calculating the vibrational frequencies of the molecule. This helps in the assignment of experimental IR absorption bands to specific molecular vibrations. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding UV-Vis absorption maxima, providing insights into the molecule's electronic structure and color.
Lack of Specific Research Data for this compound Prevents Article Generation
A thorough and extensive search of publicly available scientific literature and computational chemistry databases has revealed a significant lack of specific research focused on the chemical compound This compound . Despite employing various search strategies and exploring related chemical classes, no dedicated computational studies concerning its reaction mechanisms, transition states, solvent effects, molecular dynamics, or nonlinear optical properties could be identified.
The user's request for an article with a highly specific outline, focusing solely on this compound, cannot be fulfilled without the underlying scientific data. Generating content for the requested sections would require speculative reasoning and extrapolation from unrelated molecules, which would violate the core requirements of scientific accuracy and strict adherence to the specified compound.
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Applications in Organic Synthesis and Materials Science Research
2,4-Dibromo-N-(3-fluorobenzyl)aniline as a Precursor for Complex Organic Molecules
Substituted anilines are foundational building blocks in synthetic chemistry, prized for their role in constructing a wide array of more complex structures, including pharmaceuticals and functional materials. nih.gov this compound is particularly notable due to its combination of a nucleophilic nitrogen center and two bromine-substituted positions on the aniline (B41778) ring, which are ripe for cross-coupling reactions. The N-(3-fluorobenzyl) group further modulates the electronic properties and steric environment of the molecule.
Aniline derivatives are routinely employed as key starting materials for the synthesis of nitrogen-containing heterocyclic compounds, which form the core of many biologically active agents. nih.govopenmedicinalchemistryjournal.com The secondary amine of this compound can participate in cyclization reactions to form a variety of heterocyclic scaffolds. For instance, substituted anilines are known to react with various reagents to form important heterocycles like triazoles and pyrazines. nih.govmdpi.com
Research has demonstrated the synthesis of 1,2,4-triazole (B32235) analogs, which possess significant anticancer properties, starting from substituted anilines. nih.gov Similarly, bromo-anilines have been used to prepare pyrazine (B50134) carboxamides, which have been investigated for their antibacterial activities. mdpi.com Following these established synthetic routes, this compound could serve as a precursor to novel, halogenated heterocyclic systems whose biological or material properties could be finely tuned by the presence of the bromine and fluorine atoms.
| Heterocyclic System | Potential Synthetic Route from Anilines | Reference |
| 1,2,4-Triazoles | Reaction of a substituted aniline with sodium cyanate (B1221674) to form a phenyl urea, followed by cyclization with a hydrazine (B178648) derivative. | nih.gov |
| Pyrazine Carboxamides | Amide coupling reaction between a bromo-aniline and pyrazine-2-carboxylic acid. | mdpi.com |
| Quinolines | Friedländer annulation, where an aniline reacts with a β-ketoaldehyde or similar substrate to form the quinoline (B57606) ring system. |
The unique electronic and structural features of halogenated anilines make them attractive candidates for the development of advanced materials with specific optical and electronic properties.
Halogenated aniline derivatives have been investigated as components of oligomers with significant nonlinear optical (NLO) properties. researchgate.net Theoretical studies on halogenated aniline oligomers have shown high values for the first (β) and second (γ) hyperpolarizabilities, which are crucial metrics for NLO materials used in applications like optical switching and frequency conversion. researchgate.net The polymerization of monomers derived from this compound could lead to conjugated polymers where the interplay between the electron-donating amine and the heavy, electron-withdrawing bromine atoms creates materials with tailored electronic band gaps and charge transport properties, suitable for use in light-emitting applications or as organic semiconductors. researchgate.net
The development of organic molecules for optoelectronics often relies on creating systems with efficient intramolecular charge transfer (ICT). mdpi.commdpi.com This is typically achieved by connecting electron-donating and electron-accepting moieties. The N-(3-fluorobenzyl)aniline core can act as a versatile donor group. The bromine atoms offer sites for introducing potent electron-accepting groups via cross-coupling reactions, leading to the formation of D-π-A (Donor-π bridge-Acceptor) chromophores. Such molecules are essential for applications ranging from dye-sensitized solar cells to organic light-emitting diodes (OLEDs) and sensors. researchgate.net The fluorine atom on the benzyl (B1604629) ring can further enhance properties like thermal stability and solubility without adding significant steric bulk.
The precise placement of three halogen atoms on this compound makes it an excellent platform for conducting structure-reactivity and structure-property relationship studies. The steric and electronic effects of substituents on both the aniline and benzyl rings can significantly influence the molecule's reactivity and metabolic pathways. nih.gov
For example, studies on substituted N-benzylanilines have shown that the pattern of metabolic amide formation is highly dependent on the electronic and steric nature of the aromatic substituents. nih.gov By selectively replacing the bromine atoms (e.g., via Suzuki or Buchwald-Hartwig couplings) or by modifying the benzyl group, researchers can systematically probe how changes in molecular structure affect reaction outcomes, binding affinities to biological targets, or the photophysical properties of a material. The distinct reactivity of C-Br bonds versus C-F bonds allows for orthogonal chemical modifications, providing a rich field for systematic investigation.
Building Block for Advanced Functional Materials.
Strategic Introduction of Halogens (Fluorine and Bromine) into Complex Molecular Architectures
The incorporation of halogens is a powerful and widely used strategy in the design of pharmaceuticals and functional materials. nih.gov Fluorine and bromine, in particular, offer distinct and complementary advantages. This compound serves as a carrier of these strategically important atoms, allowing for their precise placement within a larger molecular framework.
The bromine atoms on the aniline ring are especially valuable. Bromoarenes are key precursors in a multitude of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with ease. nih.gov Beyond their synthetic utility, bromine atoms can participate in "halogen bonding," a strong, non-covalent interaction similar to hydrogen bonding, which can be exploited to control crystal packing or enhance binding affinity at a protein active site. nih.govacs.org
The fluorine atom, while generally unreactive in cross-coupling reactions, profoundly influences a molecule's physicochemical properties. nih.gov Its high electronegativity can alter the acidity of nearby protons, modulate the conformation of a molecule, and block sites of metabolic oxidation, thereby increasing a drug's bioavailability and half-life. The substitution of hydrogen with fluorine can also increase a molecule's lipophilicity, which can enhance its ability to cross cell membranes. nih.gov The strategic combination of bromine and fluorine, as seen in the drug Vandetanib, is a validated approach in modern medicinal chemistry. nih.gov
| Halogen | Key Properties and Applications | Reference |
| Bromine (Br) | - Synthetic Handle: Excellent leaving group for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). - Halogen Bonding: Acts as a halogen bond donor, influencing molecular assembly and drug-receptor interactions. - Reactivity: More reactive in cross-coupling than corresponding chlorides. | nih.govnih.gov |
| Fluorine (F) | - Metabolic Stability: Blocks sites of oxidative metabolism, increasing drug half-life. - Lipophilicity: Increases lipophilicity, often improving membrane permeability. - Conformational Control: Influences molecular conformation due to its steric and electronic properties. - Binding Interactions: Can engage in favorable interactions with protein backbones. | nih.gov |
Advanced Fluorination Methodologies for Aromatic Systems
The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity. researchgate.net Consequently, the development of advanced fluorination methods is a major focus in medicinal and materials chemistry. nih.gov While direct fluorination of the this compound core is not a common strategy due to the presence of a fluorine atom on the benzyl group, the synthesis of such molecules relies on general methodologies developed for aromatic systems.
Recent progress has moved from harsh, hazardous reagents to milder, more selective techniques capable of introducing fluorine into complex molecules at late stages of a synthesis. nih.gov Key areas of advancement include:
Deoxyfluorination: Reagents have been developed for the conversion of phenols to aryl fluorides. One of the most practical methods involves the use of commercially available reagents like PhenoFluorMix™, which allows for the synthesis of a variety of electron-rich and electron-poor aryl fluorides from the corresponding phenols. thermofisher.com
Metal-Mediated Fluorination: The use of transition metals has enabled the development of practical techniques for the precise, regioselective fluorination of biologically relevant compounds. nih.gov For instance, palladium-catalyzed reactions can fluorinate arylboronic acid derivatives using electrophilic fluorine sources like Selectfluor®. thermofisher.com Copper-catalyzed nucleophilic fluorination of unsymmetrical diaryliodonium salts with potassium fluoride (B91410) (KF) also provides a route to aryl fluorides under relatively mild conditions. thermofisher.com
Electrophilic Fluorinating Agents: Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® have become popular due to their effectiveness under mild reaction conditions and their high selectivity. numberanalytics.com A historical progression of N-F fluorinating agents, from perfluoro-N-fluoropiperidine to N-fluoropyridinium salts, has provided chemists with a diverse toolkit for various fluorination challenges. nih.gov
These methodologies are crucial for creating fluorinated building blocks, like 3-fluorobenzyl bromide or 3-fluorobenzaldehyde (B1666160), which are essential precursors for the synthesis of the target molecule, this compound.
Utility of Bromine as a Versatile Handle for Subsequent Functionalization in Synthesis
Aryl halides are critically important synthetic building blocks in organic chemistry. nih.gov The two bromine atoms on the aniline ring of this compound serve as versatile "handles" for a wide array of subsequent chemical transformations. This allows the core structure to be decorated with different functional groups, leading to a diverse library of compounds.
The utility of the bromine atoms is most evident in their application in cross-coupling reactions, which are fundamental methods for constructing carbon-carbon and carbon-heteroatom bonds. nih.gov Examples of such transformations include:
Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds.
Heck Coupling: Reaction with alkenes to introduce vinyl groups.
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
Buchwald-Hartwig Amination: Reaction with amines to form new C-N bonds.
Stille Coupling: Reaction with organostannanes to create C-C bonds.
Beyond cross-coupling, the bromine atoms can be used in other important reactions, such as lithium-halogen exchange to form highly reactive organolithium species, which can then be quenched with various electrophiles. They are also precursors for the formation of Grignard reagents. nih.gov This synthetic flexibility makes brominated anilines valuable intermediates for creating complex molecules with potential applications in pharmaceuticals and materials science.
Green Chemistry Principles and Sustainable Synthetic Approaches
The increasing focus on environmental sustainability has driven the adoption of green chemistry principles in the synthesis of chemical compounds, including halogenated anilines. acs.org The goal is to design processes that reduce or eliminate the use and generation of hazardous substances. jocpr.com
Development of Eco-Friendly Synthetic Routes and Reagents for Halogenated Anilines
Traditional methods for halogenating anilines often involve hazardous reagents like elemental bromine, which poses significant health and environmental risks. cambridgescholars.com Green chemistry seeks to replace such substances with safer alternatives and develop more environmentally benign processes.
Recent developments in the synthesis of halogenated anilines include:
Safer Brominating Agents: N-Bromosuccinimide (NBS) is a widely used alternative to liquid bromine for the bromination of aromatic compounds under milder conditions. cambridgescholars.com Other eco-friendly approaches include the in situ generation of bromine from a mixture of potassium bromide (KBr) and an oxidant like ceric ammonium (B1175870) nitrate (B79036), avoiding the handling of elemental bromine. acs.orgresearchgate.net
Catalytic Processes: The most common industrial route to anilines involves the nitration of an aromatic ring followed by the reduction of the nitro group. researchgate.net Modern approaches favor the metal-catalyzed hydrogenation of nitroarenes, which is a greener alternative to older methods like the Béchamp reduction that produced large amounts of iron oxide sludge. researchgate.netrsc.org
Alternative Solvents: Replacing volatile and hazardous organic solvents with greener alternatives like water, ethanol, or supercritical fluids is a key aspect of sustainable synthesis. For example, the bromination of acetanilide (B955) has been successfully carried out in an ethanolic–aqueous medium. acs.org
These strategies contribute to making the synthesis of halogenated anilines, and by extension compounds like this compound, safer and more sustainable.
Atom Economy and Waste Minimization in Synthesis
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. jocpr.comprimescholars.com It provides a quantifiable metric for assessing the "greenness" of a synthetic route before it is even performed in a lab. monash.edu
The formula for calculating percent atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 primescholars.com
Different types of chemical reactions have inherently different atom economies. For example, addition reactions can theoretically achieve 100% atom economy, as all reactant atoms are incorporated into the product. In contrast, substitution and elimination reactions generate byproducts, leading to lower atom economy. rsc.org
The table below illustrates the typical atom economy of various reaction types relevant to organic synthesis.
| Reaction Type | General Transformation | Byproducts | Typical Atom Economy |
| Addition | A + B → C | None | ~100% |
| Rearrangement | A → B | None | 100% |
| Substitution | A-B + C → A-C + B | B | < 100% |
| Elimination | A-B → A + B | B | < 100% |
| Wittig Reaction | Aldehyde/Ketone + Ylide → Alkene | Triphenylphosphine oxide | Often < 20% |
In the context of synthesizing this compound, a synthetic plan that prioritizes addition and rearrangement reactions over substitution reactions where possible will inherently be more atom-economical and generate less waste. For example, the synthesis of aniline itself via catalytic hydrogenation of nitrobenzene (B124822) has a 72% atom economy, a significant improvement over the traditional Béchamp process, which has an atom economy of only 35% due to the large volume of iron oxide sludge produced. rsc.org By carefully selecting reactions and reagents, chemists can design synthetic pathways that maximize the incorporation of starting materials into the final product, thus minimizing waste and adhering to the principles of green chemistry. sphinxsai.com
Structure Reactivity and Structure Property Relationships Sar/spr in Halogenated N Benzyl Anilines
Influence of Bromine Substitution Pattern on Aromatic Ring Reactivity and Selectivity
The presence of two bromine atoms on the aniline (B41778) ring at positions 2 and 4 significantly modulates its reactivity towards electrophilic aromatic substitution. The amino group (-NH-) is a potent activating group and an ortho-, para-director due to the resonance donation of its lone pair of electrons into the benzene (B151609) ring. libretexts.orgbyjus.com This donation increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack.
However, halogens like bromine exhibit a dual electronic effect. They are inductively electron-withdrawing (-I effect) due to their high electronegativity, which deactivates the ring towards electrophilic substitution compared to unsubstituted benzene. byjus.com Concurrently, they are resonance electron-donating (+R effect) due to their lone pairs, which directs incoming electrophiles to the ortho and para positions. byjus.com In the case of 2,4-dibromoaniline (B146533) as the core, the bromine atoms deactivate the ring.
With the ortho and para positions already occupied by bromine atoms, the directing influence of the N-(3-fluorobenzyl)amino group points towards the remaining vacant ortho position (position 6) and the other vacant meta position (position 5). The strong activating nature of the amino group would still render the ring more reactive than a di-halobenzene. However, the steric hindrance from the existing bromine at position 2 and the bulky N-(3-fluorobenzyl) group would likely disfavor substitution at position 6. Therefore, electrophilic substitution on 2,4-Dibromo-N-(3-fluorobenzyl)aniline is predicted to be less facile than on aniline itself and would likely occur at position 6, albeit at a potentially reduced rate due to steric and electronic deactivation.
| Substituent | Position | Electronic Effect | Impact on Reactivity | Directing Influence |
|---|---|---|---|---|
| -NH-CH₂-C₆H₄-F | 1 | +R (strong), -I (moderate) | Activating | Ortho, Para |
| -Br | 2 | -I (strong), +R (weak) | Deactivating | Ortho, Para |
| -Br | 4 | -I (strong), +R (weak) | Deactivating | Ortho, Para |
Impact of the 3-Fluorobenzyl Moiety on the Electronic and Steric Environment of the Aniline Nitrogen and Aromatic Ring
The N-(3-fluorobenzyl) group exerts both electronic and steric effects on the aniline moiety. The benzyl (B1604629) group itself is sterically demanding, which can influence the conformation of the molecule and hinder access to the aniline nitrogen and the adjacent ortho positions of the aniline ring. researchgate.net This steric bulk can affect the rate of reactions involving the nitrogen atom, such as protonation or alkylation.
Electronically, the fluorine atom at the meta position of the benzyl ring has a significant impact. Fluorine is a highly electronegative atom, leading to a strong electron-withdrawing inductive effect (-I effect). minia.edu.eg This effect is transmitted through the sigma bonds of the benzyl group to the aniline nitrogen. A meta-substituent on the benzyl ring primarily exerts an inductive effect, as resonance effects at this position are minimal. acs.org The electron-withdrawing nature of the 3-fluoro substituent will decrease the electron density on the aniline nitrogen, thereby reducing its basicity and nucleophilicity compared to an unsubstituted N-benzylaniline. pharmaguideline.com This reduced basicity would be reflected in a lower pKa value for the conjugate acid of this compound.
The decreased electron-donating ability of the nitrogen atom into the aniline ring will also result in a slight deactivation of the ring towards electrophilic aromatic substitution, compounding the deactivating effect of the two bromine atoms.
| Feature of 3-Fluorobenzyl Moiety | Type of Effect | Impact on Aniline Nitrogen | Impact on Aniline Ring |
|---|---|---|---|
| Benzyl Group | Steric | Hinders access, potentially lowering reaction rates at the nitrogen. | Hinders substitution at the ortho (6) position. |
| 3-Fluoro Substituent | Electronic (-I) | Reduces electron density, leading to lower basicity and nucleophilicity. | Slightly deactivates the ring by reducing the nitrogen's electron donation. |
Systematic Studies of Substituent Effects on Reaction Pathways and Outcomes for Halogenated Anilines
Systematic studies of substituent effects are often conducted to quantify the electronic influence of different groups on reaction rates and equilibria. The Hammett equation, log(k/k₀) = σρ, is a powerful tool in this regard. wikipedia.org In this equation, k and k₀ are the rate constants for the substituted and unsubstituted reactants, respectively, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant that is characteristic of the reaction type. wikipedia.org
For a series of halogenated N-benzyl anilines, a systematic study could involve measuring the rates of a specific reaction, for example, N-acetylation, while varying the halogen and its position on the aniline ring, as well as the substituent on the benzyl group. By plotting log(k/k₀) against the appropriate Hammett sigma constants (σ, σ⁺, or σ⁻), a linear relationship can often be established. The sign and magnitude of the reaction constant, ρ, provide insight into the reaction mechanism. A negative ρ value indicates that the reaction is favored by electron-donating groups, while a positive ρ value suggests it is favored by electron-withdrawing groups. wikipedia.org
| Aniline Substituent (X) | Benzyl Substituent (Y) | Hammett Constant (σ_p for X) | Relative Rate (k/k₀) | log(k/k₀) |
|---|---|---|---|---|
| 4-OCH₃ | H | -0.27 | 5.8 | 0.76 |
| 4-CH₃ | H | -0.17 | 3.2 | 0.51 |
| H | H | 0.00 | 1.0 | 0.00 |
| 4-Cl | H | 0.23 | 0.35 | -0.46 |
| 4-Br | H | 0.23 | 0.35 | -0.46 |
| 4-NO₂ | H | 0.78 | 0.02 | -1.70 |
Correlations between Molecular Structure and Observable Chemical Phenomena in Aniline Derivatives
The structural features of this compound directly correlate with its observable chemical properties. The presence of electron-withdrawing groups (two bromines and the 3-fluorobenzyl moiety's inductive effect) on the aniline nitrogen and ring system leads to a lower pKa compared to aniline or N-benzylaniline. This is because these groups stabilize the neutral amine more than the protonated anilinium ion, making protonation less favorable. afit.edu
The nucleophilicity of the aniline nitrogen is also diminished due to the reduced electron density caused by these substituents. Consequently, reactions involving nucleophilic attack by the nitrogen, such as alkylation or acylation, would be expected to proceed at a slower rate compared to less substituted anilines. researchgate.net
In terms of spectroscopic properties, the electronic environment of the aromatic protons and carbons would be significantly affected by the substituents. In ¹H NMR spectroscopy, the electron-withdrawing nature of the bromine and N-(3-fluorobenzyl)amino groups would cause the aromatic protons of the aniline ring to appear at a higher chemical shift (downfield) compared to aniline. Similarly, in ¹³C NMR, the carbons attached to these electronegative groups would be deshielded. The complex substitution pattern would also lead to a distinct and complex splitting pattern for the aromatic signals.
| Structural Feature | Effect | Observable Chemical Phenomenon |
|---|---|---|
| 2,4-Dibromo substitution | -I, +R effects, steric hindrance | Reduced reactivity in electrophilic substitution; directs to position 6. Lower basicity (pKa). |
| N-(3-fluorobenzyl) group | -I effect from fluorine, steric bulk | Reduced nucleophilicity and basicity of the aniline nitrogen. Slower rates for N-alkylation/acylation. |
| Combined electronic effects | Overall electron-withdrawing nature | Lower pKa compared to aniline. Downfield shifts in ¹H and ¹³C NMR spectra for aniline ring atoms. |
Advanced Research Techniques and Methodologies in the Study of Complex Anilines
In-situ Reaction Monitoring Techniques (e.g., FTIR, Raman, NMR) for Kinetic and Mechanistic Insights
Real-time monitoring of chemical reactions provides a dynamic picture of the transformation process, revealing transient intermediates and offering precise data for kinetic modeling. spectroscopyonline.com This approach is invaluable for understanding the complex reaction pathways involved in the synthesis of substituted anilines.
Fourier Transform Infrared (FTIR) Spectroscopy: In-situ FTIR spectroscopy is a powerful tool for tracking the concentration of reactants, products, and intermediates by monitoring their characteristic vibrational frequencies in real-time. nih.gov For the synthesis of a complex aniline (B41778), this technique can follow the consumption of the aniline and aldehyde precursors and the formation of the C-N bond. acs.org The ability to observe the reaction as it happens helps in deciphering reaction mechanisms and kinetics. nih.gov For instance, in the reductive amination to form an N-benzylaniline, FTIR can monitor the disappearance of the C=O stretch of the aldehyde and the N-H bends of the aniline, alongside the appearance of bands corresponding to the final product.
Raman Spectroscopy: This technique is complementary to FTIR and is particularly useful for monitoring reactions in aqueous media and for observing non-polar bonds. spectroscopyonline.com In the context of aniline chemistry, Raman spectroscopy has been used to study the oxidation of aniline and the formation of oligoanilines in situ. bohrium.comresearchgate.netresearchgate.net Its high spatial resolution and sensitivity make it suitable for analyzing reactions at electrode surfaces or within heterogeneous catalytic systems. researchgate.net The chemical adsorption effects, which are crucial in catalysis, can be studied using Surface-Enhanced Raman Spectroscopy (SERS), providing insights into the interaction between aniline molecules and metal surfaces. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR allows for the direct observation of all magnetically active nuclei in the reaction mixture, providing detailed structural information about all species present. acs.org For the N-alkylation of anilines with alcohols, ¹H NMR spectroscopy has been used to monitor the reaction, identifying the imine intermediate and the catalyst's resting state. acs.org This level of detail is crucial for elucidating complex reaction mechanisms and validating proposed catalytic cycles.
A comparative overview of these techniques is presented in the table below.
| Technique | Information Provided | Advantages | Typical Application in Aniline Synthesis |
| FTIR | Functional group concentrations, reaction progress. nih.gov | Widely applicable, robust, relatively low cost. | Monitoring the progress of acylation or alkylation reactions. |
| Raman | Molecular structure, bond vibrations, lattice modes. spectroscopyonline.com | Excellent for aqueous solutions, non-destructive. spectroscopyonline.com | Studying polymerization of anilines, monitoring reactions with symmetric molecules. researchgate.net |
| NMR | Detailed molecular structure, quantification of all species. acs.org | Unambiguous structure determination, mechanistic details. acs.org | Elucidating the mechanism of catalytic N-alkylation reactions. acs.org |
| EESI-MS | Real-time detection of reactants, intermediates, and byproducts. nih.govnih.gov | High sensitivity, avoids sample pretreatment, "soft" ionization. nih.govresearchgate.net | Studying reaction pathways and mechanisms of aniline condensation reactions. nih.gov |
High-Throughput Experimentation and Automation in Aniline Functionalization
High-Throughput Experimentation (HTE) has revolutionized chemical research by enabling the rapid screening of numerous reaction conditions, catalysts, and substrates in parallel. acs.orgyoutube.com This approach significantly accelerates the discovery and optimization of new synthetic methods for functionalizing anilines.
By utilizing automated liquid handlers, parallel reactors, and rapid analytical techniques, researchers can perform hundreds or even thousands of experiments in the time it would take to perform a handful using traditional methods. youtube.com For the functionalization of a molecule like 2,4-Dibromo-N-(3-fluorobenzyl)aniline, HTE can be employed to quickly identify optimal conditions for further transformations, such as cross-coupling reactions at the bromine positions. acs.org
The benefits of HTE in aniline functionalization include:
Accelerated Optimization: Rapidly identifies the best catalyst, ligand, solvent, temperature, and stoichiometry for a given transformation. acs.org
Wider Chemical Space Coverage: Allows for the testing of a broader range of reactants and catalysts than would be feasible with manual methods. acs.org
Data-Rich Experimentation: Generates large datasets that can be used for statistical analysis and to build predictive models for reaction outcomes. youtube.com
The following table illustrates a hypothetical HTE screen for a Suzuki-Miyaura coupling reaction on a dibromoaniline derivative.
| Experiment # | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 75 |
| 2 | Pd₂(dba)₃ (1) | XPhos | Cs₂CO₃ | Dioxane | 110 | 92 |
| 3 | PdCl₂(dppf) (3) | - | K₃PO₄ | DMF | 90 | 68 |
| ... | ... | ... | ... | ... | ... | ... |
| 96 | Pd(PPh₃)₄ (5) | - | NaOtBu | THF | 80 | 85 |
Flow Chemistry Approaches for Scalable and Efficient Synthesis
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, particularly for scalability and safety. almacgroup.com For the synthesis of complex anilines, which may involve hazardous reagents or highly exothermic steps, flow chemistry provides superior control over reaction parameters.
Key advantages of flow chemistry include:
Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient heating and cooling, enabling precise temperature control. almacgroup.com
Improved Safety: The small reaction volumes at any given time minimize the risks associated with hazardous materials and unstable intermediates. mdpi.com
Scalability: Production can be easily scaled up by running the system for longer periods or by "numbering up" (using multiple reactors in parallel). almacgroup.com
Integration of Synthesis and Purification: Flow systems can be designed to include in-line extraction, quenching, and purification steps, creating a seamless and automated process. nih.govacs.org
The synthesis of halogenated anilines, for example, can be improved using flow chemistry to control the reaction time precisely, thereby minimizing dehalogenation byproducts. acs.org A multi-step synthesis, such as the formation of this compound from 2,4-dibromoaniline (B146533) and 3-fluorobenzaldehyde (B1666160) via reductive amination, can be efficiently telescoped in a flow system, avoiding the isolation of intermediates.
Catalyst Design and Development for Specific and Selective Transformations of Aniline Derivatives
The development of novel catalysts is central to achieving specific and selective functionalization of complex aniline derivatives. The presence of multiple reactive sites on a molecule like this compound—the N-H bond, the aromatic rings with halogen substituents, and various C-H bonds—presents a significant challenge in regioselectivity.
Selective Halogenation: While the target molecule is already dibrominated, further selective halogenation of other aniline derivatives can be achieved using catalysts that control the position of substitution. For instance, copper-catalyzed methods have been developed for the ortho-halogenation of protected anilines. rsc.org Aniline itself can act as a catalyst for electrophilic halogenation, generating a highly reactive but selective N-halo arylamine intermediate. researchgate.netnih.gov
C-H Functionalization: Direct functionalization of C-H bonds is an atom-economical strategy. Palladium catalysts paired with specialized S,O-ligands have been shown to facilitate highly para-selective C-H olefination of aniline derivatives, a transformation that is difficult to achieve with classical methods. acs.orguva.nl
C-N Bond Formation: The formation of the N-benzyl bond is a key step in the synthesis of the target compound. While reductive amination is a common method, "hydrogen-borrowing" or "hydrogen autotransfer" reactions catalyzed by earth-abundant metals like iron or manganese offer a more sustainable alternative for the N-alkylation of anilines with alcohols. acs.orgnih.gov These reactions produce water as the only byproduct. nih.govrsc.org
The table below summarizes recent catalytic advancements for aniline transformations.
| Transformation | Catalyst System | Selectivity | Key Advantage |
| ortho-Halogenation | Copper(I) or (II) salts | Ortho-selective on protected anilines. rsc.org | Utilizes aerobic conditions. rsc.org |
| para-C-H Olefination | Pd / S,O-Ligand | Highly para-selective. acs.orguva.nl | Broad substrate scope, operationally simple. acs.org |
| N-Alkylation | Iron or Manganese Pincer Complexes | Selective mono-alkylation. acs.orgnih.gov | Uses abundant, non-precious metals; atom-economical. nih.gov |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2,4-Dibromo-N-(3-fluorobenzyl)aniline with high purity?
- Methodology : Use reductive amination or nucleophilic substitution. For example, react 3-fluorobenzylamine with 2,4-dibromoaniline in the presence of a reducing agent (e.g., NaBH₃CN) under inert conditions. Purify via column chromatography (hexanes/EtOAc, 80:20) to isolate isomers and confirm purity via HPLC or TLC .
- Key considerations : Monitor reaction progress using FT-IR to track amine formation (peak at ~3378 cm⁻¹ for N-H stretch) and adjust stoichiometry to minimize byproducts like di-substituted amines .
Q. How can the structure of this compound be confirmed experimentally?
- Methodology : Combine X-ray crystallography (using SHELXL for refinement) with spectroscopic techniques. Collect ¹H/¹³C NMR in CDCl₃: expect aromatic protons at δ 6.8–7.5 ppm and benzylic CH₂ at δ ~4.4 ppm. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
- Data contradiction : If crystallography reveals unexpected bond angles, compare with DFT-optimized structures to resolve discrepancies .
Q. What purification strategies effectively separate this compound from regioisomers?
- Methodology : Employ gradient elution in flash chromatography (silica gel, hexanes → EtOAc). For persistent co-elution, use preparative HPLC with a C18 column and acetonitrile/water mobile phase. Monitor purity via ¹⁹F NMR to distinguish fluorinated isomers .
Advanced Research Questions
Q. How do the electron-withdrawing substituents (Br, F) influence the compound’s reactivity in cross-coupling reactions?
- Methodology : Perform Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis. Compare reaction rates and yields with non-halogenated analogs. Use Hammett σ constants to quantify electronic effects: bromine (σₚ = +0.23) and fluorine (σₚ = +0.06) enhance electrophilicity at the aryl ring, favoring oxidative addition .
- Contradiction analysis : If yields are lower than predicted, assess steric hindrance from the 3-fluorobenzyl group via molecular docking simulations .
Q. What are the environmental degradation pathways of this compound, and how can they be monitored?
- Methodology : Expose the compound to UV/solar radiation in aqueous solutions doped with MnFe₂O₄/Zn₂SiO₄ catalysts. Track degradation intermediates (e.g., debrominated products) via LC-MS/MS. Use Box-Behnken experimental design to optimize parameters (pH, catalyst loading, irradiation time) .
- Pathway validation : Compare with microbial degradation studies (e.g., Pseudomonas spp. expressing aniline dioxygenase) to identify biotic vs. abiotic pathways .
Q. How does the crystal packing of this compound affect its solid-state properties?
- Methodology : Solve the crystal structure using SHELXT. Analyze Hirshfeld surfaces to quantify intermolecular interactions (e.g., Br···H, F···H contacts). Correlate packing density with thermal stability (TGA/DSC) and solubility .
- Advanced tools : Use Mercury software to simulate powder X-ray diffraction (PXRD) patterns and compare with experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
